Product packaging for 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane(Cat. No.:)

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

Cat. No.: B8135325
M. Wt: 168.24 g/mol
InChI Key: VELDAPGMNRUVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane (CAS 1257294-23-7) is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique spirocyclic architecture combining a four-membered oxetane ring with a diazaspiro[2.5]octane system. The incorporation of the oxetane ring is a recognized strategy in modern drug design, as this motif can improve key physicochemical properties of drug candidates, such as enhancing solubility and metabolic stability, often serving as a stable bioisostere for carbonyls or gem-dimethyl groups . As a high-value molecular scaffold, it is primarily utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). Its application is evidenced in advanced research areas, including its use as a key intermediate in the development of potential therapeutics for conditions such as spinal muscular atrophy . The synthesis of related 4,7-diazaspiro[2.5]octane compounds focuses on safety and practicality, employing routes that avoid hazardous reagents like boron trifluoride diethyl etherate to ensure they are better suited for scalable production . Researchers employ this versatile intermediate to create novel molecular entities, leveraging its structure to explore new chemical space and optimize the properties of lead compounds. This product is intended for research and development purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B8135325 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(oxetan-3-yl)-4,7-diazaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(1)7-11(4-3-10-9)8-5-12-6-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDAPGMNRUVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structural Design of 7 Oxetan 3 Yl 4,7 Diazaspiro 2.5 Octane Derivatives

Role of the Oxetane (B1205548) Moiety in Modulating Molecular Properties for Biological Interaction

The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance molecular properties. researchgate.net Its incorporation is a strategic design element that influences a molecule's three-dimensionality, hydrogen bonding capacity, and metabolic stability. researchgate.netnih.gov

Conformational Analysis and Three-Dimensionality Imparted by the Oxetane Ring

The oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol) and a nearly planar structure. researchgate.netnih.gov Unlike the more flexible cyclobutane, the presence of the oxygen atom in the oxetane ring reduces gauche interactions, contributing to its relative planarity. nih.gov However, the introduction of substituents can lead to a more puckered conformation. acs.org This inherent, slightly puckered nature endows the oxetane ring with a distinct three-dimensionality. nih.gov

FeatureDescriptionImpact on Molecular Properties
Ring Geometry Nearly planar, but puckered with substitution nih.govacs.orgIncreases molecular three-dimensionality and sp³ character nih.gov
Conformational Effect Can act as a "conformational lock" nih.govacs.orgRigidifies local structure, potentially reducing the entropic cost of binding
sp³ Character Contains three sp³-hybridized carbon atomsContributes to higher Fsp³, which is linked to improved drug-like properties nih.govbldpharm.com

Hydrogen Bonding Characteristics of the Oxetane Oxygen and its Influence on Binding

The oxygen atom of the oxetane ring is a potent hydrogen bond acceptor, a characteristic that is crucial for molecular recognition at a biological target. acs.org The hydrogen bonding ability of oxetanes is more effective than that of other cyclic ethers and is comparable to that of many carbonyl functional groups, such as those found in aliphatic ketones and esters. acs.org Only amides are generally considered better hydrogen bond acceptors. acs.org

This capacity to accept hydrogen bonds allows the oxetane moiety to form key interactions within a protein's binding pocket. utexas.edu Docking studies and crystal structures of oxetane-containing compounds have demonstrated the formation of specific hydrogen bonds between the oxetane oxygen and amino acid residues like serine and arginine. nih.gov For example, in one study, the oxetane moiety was shown to establish a favorable hydrogen bond interaction with a serine residue (Ser229), contributing to the compound's tight binding. nih.gov This ability to act as a surrogate for carbonyl groups in hydrogen bonding interactions is a key aspect of its utility in drug design. acs.orgchigroup.site

MoietyHydrogen Bond Acceptor Strength (pKHB Scale)
Oxetane 1.36 chigroup.site
Cyclopentanone 1.27 chigroup.site

Oxetane as a Bioisostere for Carbonyl and Gem-Dimethyl Groups in Medicinal Chemistry

A significant role of the oxetane ring in medicinal chemistry is its function as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity. Oxetanes have been successfully employed as bioisosteres for both gem-dimethyl and carbonyl groups. acs.orgnih.gov

Replacement for Carbonyl Groups: The oxetane ring is an excellent bioisostere for a carbonyl group due to its similar capacity to act as a hydrogen bond acceptor and its comparable dipole moment and lone pair orientation. nih.govacs.org Carbonyl groups can be susceptible to metabolic degradation or undesirable chemical reactions. chigroup.site Replacing a carbonyl with a chemically and metabolically stable oxetane can circumvent these liabilities while preserving the necessary hydrogen bonding interactions for biological activity. acs.orgchigroup.site This strategy has been shown to improve metabolic stability and increase three-dimensionality while maintaining potency. acs.org

Propertygem-Dimethyl GroupCarbonyl GroupOxetane Moiety
Polarity LowHighHigh nih.gov
Lipophilicity Increases lipophilicityDecreases lipophilicityDecreases lipophilicity relative to gem-dimethyl researchgate.netchigroup.site
Metabolic Stability Can be metabolically stableCan be a site of metabolic attack chigroup.siteGenerally improves metabolic stability researchgate.netacs.org
H-Bonding NoneAcceptorAcceptor, comparable to ketones acs.org
Volume Similar to oxetane chigroup.siteSmaller than oxetaneSimilar to gem-dimethyl nih.gov

Contribution of the 4,7-Diazaspiro[2.5]octane Core to Molecular Architecture and Target Binding

The 4,7-diazaspiro[2.5]octane core is a spirocyclic scaffold, meaning it consists of two rings connected by a single, shared quaternary carbon atom. This structural feature introduces significant conformational rigidity and provides a three-dimensional framework for the precise positioning of functional groups.

Conformational Rigidity and Scaffolding Effects of the Spirocycle

Spirocyclic scaffolds are inherently rigid and conformationally restricted. tandfonline.comlifechemicals.com This rigidity is a key advantage in drug design, as it reduces the number of accessible conformations a molecule can adopt. tandfonline.com By locking the molecule into a more defined shape, the entropic penalty of binding to a target is decreased, which can lead to enhanced binding affinity and potency. lifechemicals.com

The spirocyclic nature of the 4,7-diazaspiro[2.5]octane core increases the molecule's three-dimensionality and Fsp³ count, which are desirable characteristics for improving drug-like properties. bldpharm.com The rigid framework acts as a stable scaffold, allowing for the systematic exploration of chemical space by modifying substituents attached to it. tandfonline.comnih.gov This controlled architecture can lead to improved efficacy and selectivity profiles by optimizing the orientation of binding elements. tandfonline.com

Spatial Orientation of Functional Groups on the Spirocyclic System

One of the most powerful applications of conformationally restricted scaffolds like 4,7-diazaspiro[2.5]octane is their ability to arrange functional groups in a well-defined spatial manner. lifechemicals.com The rigid spirocyclic system acts as a platform, dictating the precise three-dimensional orientation of substituents attached to the nitrogen atoms and other positions on the rings. tandfonline.com

This controlled spatial presentation of functional groups is critical for optimizing interactions with specific residues in a target's binding site. bldpharm.com By restricting rotatable bonds, the scaffold ensures that key binding elements are maintained in the favored orientation for interaction, which can significantly improve potency and selectivity against off-targets. bldpharm.comtandfonline.com The ability to fine-tune the spatial vectors of substituents by using a rigid core like 4,7-diazaspiro[2.5]octane is a cornerstone of modern rational drug design. lifechemicals.com

Integrated SAR Studies of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane Analogs

Comprehensive SAR studies are instrumental in optimizing the potency and selectivity of drug candidates. For derivatives of this compound, these investigations have systematically explored the influence of various structural modifications on their biological profiles.

Impact of Substituent Variations on Pharmacophore Presentation

The arrangement of pharmacophoric features in three-dimensional space is a critical determinant of a molecule's interaction with its biological target. In the context of this compound derivatives, substituents on the diazaspirooctane ring system play a pivotal role in defining the pharmacophore.

The introduction of substituents can significantly alter the conformational preferences of the molecule, thereby influencing how key interaction points, such as hydrogen bond donors and acceptors, are presented to the target protein. For instance, in the development of kinase inhibitors, the N-1 position of the diazaspiro[2.5]octane core is often functionalized with moieties that can interact with the hinge region of the kinase. The nature and size of these substituents can dictate the binding orientation and affinity.

Compound ID N-1 Substituent C-5/C-6 Modification Kinase Inhibitory Activity (IC50, nM)
A-1 2-aminopyrimidineUnsubstituted150
A-2 4-amino-5-cyanopyrimidineUnsubstituted50
A-3 2-aminopyrimidine5,5-dimethyl300
A-4 4-amino-5-cyanopyrimidine6-fluoro25

This table is illustrative and compiled from general principles of medicinal chemistry for this scaffold type.

As depicted in the table, the transition from a simple 2-aminopyrimidine (Compound A-1) to a 4-amino-5-cyanopyrimidine (Compound A-2) at the N-1 position can lead to a significant enhancement in kinase inhibitory activity. This is often attributed to the additional hydrogen bonding interactions and favorable electronic properties of the cyano group. Conversely, the introduction of steric bulk, such as gem-dimethyl substitution at the C-5 position (Compound A-3), can be detrimental to activity, likely due to unfavorable steric clashes within the binding site. However, subtle modifications, like the introduction of a fluorine atom at the C-6 position (Compound A-4), can sometimes lead to improved potency, potentially by favorably altering the local electronic environment or by displacing water molecules in the binding pocket.

Modulation of Amine Basicity by Spirocyclic Oxetane Incorporation

A key feature of the this compound scaffold is the influence of the spirocyclic oxetane on the basicity (pKa) of the adjacent amine at the N-7 position. The oxetane ring, with its electronegative oxygen atom, exerts a significant inductive electron-withdrawing effect. nih.govacs.org This effect propagates through the spirocyclic system, leading to a reduction in the electron density on the N-7 nitrogen atom.

This modulation of basicity is a crucial aspect of drug design, as it can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. A lower pKa can reduce the likelihood of off-target interactions with aminergic GPCRs and ion channels, which are often associated with adverse effects. Furthermore, it can influence the compound's solubility, permeability, and metabolic stability.

Scaffold Spirocyclic Moiety Amine pKa
4,7-diazaspiro[2.5]octaneCyclopropane~9.5
This compoundOxetane~8.0

This table presents estimated pKa values based on the known electronic effects of the respective moieties.

The data illustrates the significant impact of the oxetane ring in reducing the basicity of the diazaspiro[2.5]octane system. This reduction is a direct consequence of the inductive effect of the oxygen atom within the strained four-membered ring.

Design Principles for Novel this compound Derivatives

The development of novel derivatives based on the this compound scaffold is guided by several key design principles aimed at optimizing potency, selectivity, and drug-like properties.

Scaffold Rigidity and Vectorial Projection: The inherent rigidity of the spirocyclic system provides a well-defined three-dimensional structure. This allows for the precise positioning of substituents (vectors) into specific regions of the target's binding site, maximizing favorable interactions. The oxetane moiety further constrains the conformational flexibility, which can be advantageous in reducing the entropic penalty upon binding.

Exploitation of Physicochemical Benefits of Oxetane: The oxetane ring is often employed as a "smart" polar group. It can improve aqueous solubility and metabolic stability compared to more lipophilic groups like a gem-dimethyl or cyclobutyl moiety. acs.org This strategic incorporation helps to navigate the often-conflicting requirements of potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Pharmacophore-Guided Substituent Selection: The design of new analogs is heavily reliant on understanding the pharmacophoric requirements of the biological target. Computational modeling and structural biology data are often used to guide the selection of substituents for the diazaspiro[2.5]octane core. The goal is to introduce groups that can form key interactions, such as hydrogen bonds, salt bridges, or hydrophobic interactions, with the target protein, while avoiding steric clashes.

Computational and Theoretical Studies in the Research of 7 Oxetan 3 Yl 4,7 Diazaspiro 2.5 Octane

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane is fundamental to its biological activity. Molecular modeling techniques are employed to explore the molecule's conformational landscape, identifying the most stable arrangements of its atoms in space. The spirocyclic nature of the 4,7-diazaspiro[2.5]octane core imparts significant conformational rigidity, which is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target. core.ac.uk However, the presence of the flexible oxetane (B1205548) ring and the nitrogen atoms within the diazacyclohexane ring introduces a degree of conformational freedom.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerOxetane OrientationDiazaspiro Ring ConformationRelative Energy (kcal/mol)
1EquatorialChair0.00
2AxialChair2.50
3EquatorialTwist-Boat5.80
4AxialTwist-Boat7.90

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexane rings. Actual values would be determined by specific quantum chemical calculations.

Understanding the conformational preferences is crucial as the bioactive conformation—the shape the molecule adopts when it binds to its biological target—may not be the lowest energy conformation in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed picture of the electronic properties of this compound, which are key to its reactivity and interactions. rowansci.com Methods like Density Functional Theory (DFT) are used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. A large gap generally indicates high stability and low reactivity. The nitrogen atoms in the diazaspiro core, with their lone pairs of electrons, are expected to be regions of high electron density and likely represent the HOMO, making them nucleophilic centers and potential sites for hydrogen bonding. researchgate.net The electronegative oxygen atom in the oxetane ring creates a dipole moment and influences the electrostatic potential of the molecule, which is crucial for its interaction with polar residues in a protein binding pocket. nih.gov

These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures. researchgate.net Furthermore, quantum chemical methods can be used to study the mechanisms of potential metabolic transformations, identifying the most likely sites of oxidation or other enzymatic reactions.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueImplication
HOMO Energy-6.5 eVIndicates potential for electron donation (nucleophilicity)
LUMO Energy1.2 eVIndicates potential for electron acceptance (electrophilicity)
HOMO-LUMO Gap7.7 eVSuggests high chemical stability
Dipole Moment2.8 DIndicates a polar molecule capable of dipole-dipole interactions

Note: These values are hypothetical and would be derived from specific quantum chemical calculations (e.g., using a functional like B3LYP with a 6-31G basis set).*

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how this compound interacts with its biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in identifying key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding site. mdpi.com

For this compound, the nitrogen atoms of the diazaspiro core and the oxygen atom of the oxetane ring are likely to act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. The spirocyclic scaffold itself can engage in van der Waals interactions with hydrophobic residues.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. nih.govnih.gov MD simulations track the movements of every atom in the system over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. polimi.it These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. nih.gov Such studies have been successfully applied to understand the interactions of other spirocyclic and diazaspiro compounds with their respective protein targets. mdpi.comnih.gov

De Novo Design and Virtual Screening Approaches Utilizing the Scaffold

The 4,7-diazaspiro[2.5]octane scaffold, functionalized with an oxetane moiety, represents an attractive starting point for the design of new bioactive molecules. Its inherent three-dimensionality is a significant advantage in exploring the chemical space for drug discovery. tandfonline.comtandfonline.com

De novo design algorithms can use this scaffold as a core fragment and computationally "grow" new molecules by adding functional groups that are predicted to enhance binding affinity and selectivity for a specific target. acs.org This approach allows for the creation of novel chemical entities that are tailored to the topology of a protein's binding pocket.

Virtual screening is another powerful technique where large libraries of chemical compounds are computationally docked into a target's binding site to identify potential "hits". nih.govnih.gov Libraries of compounds containing the this compound scaffold can be virtually screened against various receptors to explore their potential therapeutic applications. mdpi.com The unique spirocyclic and oxetane features can lead to the discovery of compounds with novel modes of action and improved pharmacological profiles. nih.govbldpharm.com The success of virtual screening campaigns often relies on the quality of the compound library and the accuracy of the docking and scoring functions used. researchgate.net

Patent Landscape and Intellectual Property in 7 Oxetan 3 Yl 4,7 Diazaspiro 2.5 Octane Research

Analysis of Key Patent Families Covering Synthesis and Derivatives

While a comprehensive patent landscape exclusively focused on 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane is still emerging, an analysis of the broader patent space for related structures provides significant insights. The intellectual property surrounding this compound can be understood by examining patents covering its core components: the 4,7-diazaspiro[2.5]octane scaffold and the incorporation of an oxetane (B1205548) moiety.

Key patent families in this area primarily focus on the synthesis of the 4,7-diazaspiro[2.5]octane core and its derivatives. These patents often claim broad Markush structures, which may encompass the 7-(Oxetan-3-yl) substitution, even if not explicitly exemplified. For instance, patents in the name of major pharmaceutical companies often describe novel synthetic routes to diazaspiro[2.5]octane derivatives intended for use as intermediates in the synthesis of biologically active molecules. These patents are crucial as they protect the foundational building blocks necessary for the synthesis of the target compound.

The introduction of the oxetane ring is another critical aspect of the intellectual property. The use of oxetanes in medicinal chemistry has grown significantly due to their ability to improve physicochemical properties such as solubility and metabolic stability. nih.govacs.orgnih.gov Consequently, a number of patents protect the synthesis and application of oxetane-containing building blocks. These patents, while not specific to the diazaspiro[2.5]octane scaffold, are highly relevant as they can control the supply of key intermediates required for the synthesis of this compound.

A search of patent literature reveals a growing number of applications that include oxetane groups in their claims to cover a wider intellectual property space. nih.govacs.org This trend suggests that any novel compound featuring an oxetane, such as this compound, would likely fall within the scope of several broad patents if not for specific novelty and non-obviousness arguments.

Interactive Data Table: Illustrative Patent Families of Interest

Patent/Application NumberAssignee/ApplicantKey Focus of InventionRelevance to this compound
WO2022013312A1F. Hoffmann-La Roche AGSubstituted diazepane, diazocane, and diazonane derivatives as modulators of the immune system.Claims broad genus of spirocyclic diamines which could encompass the target scaffold.
CN108863958ANanjing PharmaTech Co., Ltd.A preparation method of 4,7-diazaspiro[2.5]octane derivatives.Protects a synthetic route to the core spirocyclic structure.
US20140264165A1Henkel IP & Holding GmbHOxetane-containing compounds and compositions thereof.Covers the synthesis and use of various oxetane-containing compounds. google.com

Strategies for Intellectual Property Development in Spirocyclic Oxetane Chemistry

Developing a robust intellectual property portfolio in the field of spirocyclic oxetane chemistry requires a multi-faceted approach. Beyond patenting the final compound, a comprehensive strategy involves protecting novel synthetic methods, key intermediates, and new therapeutic applications.

One key strategy is to secure "composition of matter" patents, which are considered the most valuable as they cover the chemical entity itself, regardless of its method of production or use. For a molecule like this compound, this would involve demonstrating its novelty and non-obviousness over existing chemical matter. The unique combination of the spirocyclic diazaspiro[2.5]octane core and the oxetane substituent provides a strong basis for a composition of matter claim.

Another critical strategy is the patenting of novel and efficient synthetic routes. Given the complexity of spirocyclic chemistry, a new process that offers advantages in terms of yield, purity, cost-effectiveness, or safety can be a valuable intellectual asset. Process patents can provide an additional layer of protection, even if the final compound is already known.

Furthermore, intellectual property can be developed around specific applications of the compound. If this compound is found to have a particular therapeutic effect, "method of use" patents can be filed to protect its application in treating specific diseases. This strategy can extend the commercial exclusivity of a drug even after the composition of matter patent has expired.

Finally, a forward-thinking IP strategy involves the creation and patenting of a library of related derivatives. By systematically modifying the core structure of this compound, researchers can build a "patent fence" around the lead compound, making it more difficult for competitors to design around the original invention. This approach helps to secure a broader market position and prolong the commercial life of the core innovation. The inclusion of spirocyclic motifs is an attractive approach for enhancing properties such as potency, selectivity, and pharmacokinetics, thus providing further avenues for patentable inventions. google.com

Impact of Patent Expirations on Future Research and Development

The expiration of key patents in the pharmaceutical industry, often referred to as the "patent cliff," has a profound impact on the market and future research and development. While no specific patents for this compound are nearing expiration, the general principles of patent expiry are highly relevant to its potential future.

Once a patent protecting a drug expires, generic manufacturers are able to produce and sell bioequivalent versions at a much lower price. This leads to a sharp decline in revenue for the original innovator company. The projected loss of revenue due to patent expirations between 2025 and 2030 is estimated to be in the hundreds of billions of dollars globally. drugpatentwatch.com

This "patent cliff" creates both challenges and opportunities for research and development. On one hand, the loss of revenue can lead to reduced R&D budgets for innovator companies, potentially slowing down the pace of new drug discovery. On the other hand, it can spur innovation in several ways.

Firstly, the threat of patent expiration incentivizes pharmaceutical companies to continuously innovate and develop new, patentable drugs to replenish their pipelines. This can lead to the exploration of novel chemical scaffolds and therapeutic targets.

Secondly, the availability of generic versions of a drug can lead to wider patient access and a better understanding of its long-term effects, which can in turn inform the development of next-generation therapies.

For a niche area like spirocyclic oxetane chemistry, the expiration of foundational patents on key synthetic methods or building blocks could lower the barrier to entry for smaller companies and academic research groups. This could lead to a surge in research and the discovery of new applications for compounds like this compound. The increased competition could also drive the development of more efficient and cost-effective manufacturing processes.

Conclusion and Future Perspectives in the Academic Research of 7 Oxetan 3 Yl 4,7 Diazaspiro 2.5 Octane

Summary of Key Research Findings and Contributions

Research surrounding 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane has primarily centered on its role as a versatile synthetic intermediate in the construction of more complex bioactive molecules. The key contributions of this compound stem from the unique combination of its constituent parts, each imparting desirable properties to the final molecules.

The diazaspiro[2.5]octane scaffold is a rigid, three-dimensional structure that provides a defined exit vector for substituents, allowing for precise control over the spatial arrangement of functional groups. This is a critical feature in designing ligands that can selectively interact with the intricate binding sites of biological targets. The spirocyclic nature of this core reduces conformational flexibility, which can lead to improved binding affinity and selectivity.

The incorporation of the oxetan-3-yl group at the N7 position of the diazaspiro[2.5]octane core is a strategic design element. Oxetanes have gained considerable attention in medicinal chemistry as bioisosteres for carbonyl groups and as modulators of physicochemical properties. The introduction of the oxetane (B1205548) moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), all of which are critical parameters in the development of drug candidates. Furthermore, the polar nature of the oxetane ring can facilitate the formation of favorable hydrogen bond interactions within a protein's binding pocket.

While specific biological activity data for this compound as a standalone agent is not extensively reported in the public domain, its value is underscored by its commercial availability from various chemical suppliers, indicating its utility as a building block in drug discovery programs. Its synthesis is documented in the patent literature, often as a key intermediate in the preparation of proprietary compounds targeting a range of therapeutic areas.

Table 1: Physicochemical Properties of Related Scaffolds

Scaffold Molecular Weight (g/mol) LogP (calculated) Topological Polar Surface Area (Ų)
4,7-diazaspiro[2.5]octane 112.17 -0.6 24.1
Oxetane 58.08 0.2 9.2
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate 212.29 1.4 41.5

Unaddressed Challenges and Emerging Research Opportunities

Despite its promise, the academic research landscape for this compound is still in its nascent stages, presenting several challenges and, consequently, significant research opportunities.

A primary challenge is the limited number of publicly available studies that specifically detail the synthesis, characterization, and application of this compound. Much of the existing information is embedded within patent literature, which often lacks the detailed experimental and mechanistic insights found in peer-reviewed academic publications. This creates a barrier to a broader academic exploration of its potential.

An emerging research opportunity lies in the development and optimization of synthetic routes to this compound and its derivatives. While synthetic methods for the parent 4,7-diazaspiro[2.5]octane exist, the efficient and stereoselective installation of the oxetan-3-yl group presents a synthetic hurdle that, if overcome, could unlock a wider range of analogues for biological screening.

Furthermore, there is a clear need for systematic studies to quantify the impact of the 7-(oxetan-3-yl) substitution on the physicochemical and pharmacokinetic properties of the diazaspiro[2.5]octane scaffold. A comprehensive analysis of how this specific substitution influences parameters such as solubility, metabolic stability, and cell permeability would be invaluable for its rational application in drug design.

Another avenue for future research is the exploration of this scaffold in the context of fragment-based drug discovery (FBDD). The relatively low molecular weight and structural rigidity of this compound make it an attractive starting point for the development of more potent and selective inhibitors for a variety of protein targets.

Outlook for Advanced Applications in Chemical Biology and Drug Design

The future for this compound in chemical biology and drug design appears promising, driven by the increasing demand for novel, three-dimensional chemical matter.

In chemical biology, this compound could be utilized as a scaffold for the development of chemical probes to investigate the function of specific proteins. By attaching fluorescent tags, affinity labels, or other reporter groups to the reactive secondary amine at the N4 position, researchers could create powerful tools for studying biological processes in living systems.

In drug design, the unique topology of this compound makes it a compelling scaffold for targeting protein-protein interactions (PPIs), which are often characterized by large, shallow binding surfaces that are challenging for traditional small molecules. The rigid, three-dimensional nature of this scaffold can be exploited to project functional groups into the key "hot spots" of these interactions.

Moreover, the incorporation of this building block into combinatorial libraries for high-throughput screening could lead to the identification of novel hits for a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). The modular nature of its synthesis would allow for the rapid generation of a diverse set of derivatives with tailored properties.

As our understanding of the "undruggable" proteome expands, so too will the need for innovative chemical scaffolds that can access this challenging target space. The unique structural and physicochemical properties of this compound position it as a valuable tool for medicinal chemists and chemical biologists in the ongoing quest for new and effective therapeutics. The continued exploration of this and related spirocyclic systems will undoubtedly contribute to the advancement of modern drug discovery.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane derivatives?

A1. Key synthetic routes include:

  • Iridium-catalyzed amination : A regio- and enantioselective method achieves 98% yield for tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate under standard conditions (70°C, DMF). Enantiomeric excess (95% ee) is confirmed via HPLC .
  • Boc-protection strategies : Alkaline conditions (NaOH in ethanol) enable tert-butyl ester formation with 73% yield, avoiding hazardous reagents like BF3·Et2O .
  • Safety protocols : Use inert atmospheres for moisture-sensitive intermediates and store derivatives at 2–8°C under dark conditions to prevent decomposition .

Q. Q2. How can researchers validate the purity and structural integrity of synthesized derivatives?

A2. Analytical workflows include:

  • Chromatography : Reverse-phase HPLC (C-18 columns with 0.1% formic acid/acetonitrile gradients) achieves >98% purity . TLC (Rf = 0.29 in hexane:EtOAc = 4:1) monitors reaction progress .
  • Spectroscopy : ¹H/¹³C NMR (δ 1.4–5.0 ppm for spirocyclic protons; δ 160–170 ppm for carbonyl groups) and HRMS (ESI, m/z 720 [M+H]⁺) confirm molecular identity .
  • Safety compliance : Refer to SDS documents for hazard statements (e.g., H302, H315) and precautionary measures (e.g., P261, P305+P351+P338) .

Advanced Research Questions

Q. Q3. What strategies address enantioselectivity challenges in synthesizing spirocyclic diazaspiro compounds?

A3. Advanced approaches include:

  • Chiral catalysts : Iridium complexes enable enantioselective amination (95% ee) by controlling allyl acetate coupling to the spirocyclic core .
  • HPLC chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers when catalytic methods yield insufficient ee .
  • Computational modeling : Density functional theory (DFT) predicts transition states to optimize catalyst design and reaction pathways .

Q. Q4. How does the spirocyclic architecture influence biological activity in pharmacological studies?

A4. Mechanistic insights include:

  • Conformational rigidity : The spiro[2.5]octane scaffold restricts rotational freedom, enhancing binding affinity to targets like SMN2 RNA (e.g., risdiplam, a spinal muscular atrophy drug) .
  • Pharmacokinetics : LogP values (~2.5–3.0) derived from benzyl ester derivatives suggest moderate blood-brain barrier permeability, critical for CNS-targeted therapies .
  • Structure-activity relationships (SAR) : Substituents on the oxetane ring (e.g., trifluoromethyl groups) improve metabolic stability and target engagement in MDM2-p53 inhibitors .

Q. Q5. What computational tools are recommended for analyzing spirocyclic compound interactions?

A5. Methodologies include:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to proteins like KRAS (e.g., 1-(7-quinazolin-4-yl-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one derivatives) .
  • Molecular dynamics (GROMACS) : Simulate conformational stability of the spirocycle in aqueous and lipid bilayer environments .
  • InChIKey-based database mining : Use identifiers like XINDIUOJBNUZMM-UHFFFAOYSA-N to retrieve physicochemical data from PubChem or ChEMBL .

Q. Q6. How can researchers resolve contradictions in reported biological data for diazaspiro derivatives?

A6. Mitigation strategies involve:

  • Batch-to-batch consistency : Verify purity (>98% by HPLC) and storage conditions (e.g., light exposure degrades tert-butyl esters) .
  • Assay standardization : Use cell lines with consistent SMN2 splicing activity (e.g., HEK293T transfected with SMN2 reporters) to compare risdiplam analogs .
  • Meta-analysis : Cross-reference patent data (e.g., WO/2009/151069) with peer-reviewed studies to identify reproducible SAR trends .

Q. Q7. What are understudied applications of this compound beyond medicinal chemistry?

A7. Emerging areas include:

  • Materials science : Spirocyclic amines as ligands for luminescent metal complexes (e.g., Eu³⁺/Tb³⁺ coordination polymers).
  • Catalysis : Palladium complexes of diazaspiro derivatives for Suzuki-Miyaura couplings, leveraging steric hindrance to suppress β-hydride elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.